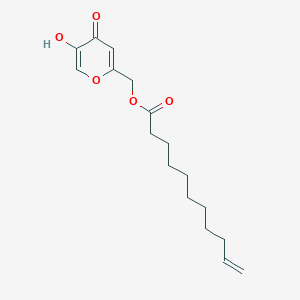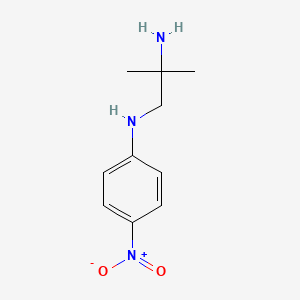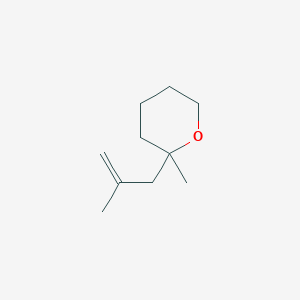![molecular formula C11H17N3OS B14235486 N-[(Pyridin-2-yl)methyl]-L-methioninamide CAS No. 339149-60-9](/img/structure/B14235486.png)
N-[(Pyridin-2-yl)methyl]-L-methioninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Pyridin-2-yl)methyl]-L-methioninamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to a methionine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(Pyridin-2-yl)methyl]-L-methioninamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with a suitable methionine derivative under mild conditions. For instance, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . This method is advantageous due to its metal-free nature and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Pyridin-2-yl)methyl]-L-methioninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in toluene or decane is commonly used for oxidation reactions.
Reduction: NaBH4 in methanol or ethanol is often employed for reduction reactions.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions, such as in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
N-[(Pyridin-2-yl)methyl]-L-methioninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(Pyridin-2-yl)methyl]-L-methioninamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the methionine derivative can interact with enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-[(Pyridin-2-yl)methyl]-L-methioninamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the amide substituent.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but contain an imidazo ring and a bromine substituent.
The uniqueness of this compound lies in its specific structure, which combines the properties of both pyridine and methionine, making it a versatile compound for various applications.
Properties
CAS No. |
339149-60-9 |
|---|---|
Molecular Formula |
C11H17N3OS |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylsulfanyl-N-(pyridin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C11H17N3OS/c1-16-7-5-10(12)11(15)14-8-9-4-2-3-6-13-9/h2-4,6,10H,5,7-8,12H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
NLQNZUXYJUQBOT-JTQLQIEISA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC1=CC=CC=N1)N |
Canonical SMILES |
CSCCC(C(=O)NCC1=CC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)
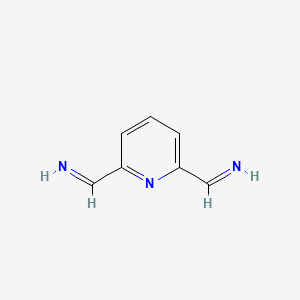
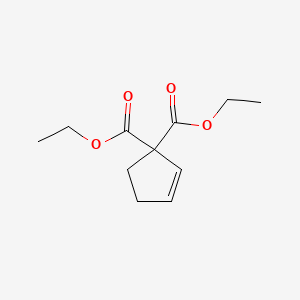
![1-Phosphabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14235432.png)
silane](/img/structure/B14235445.png)
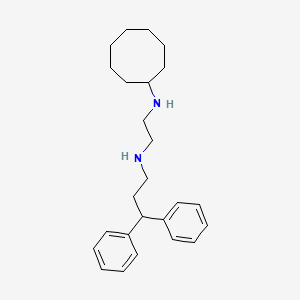
![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
